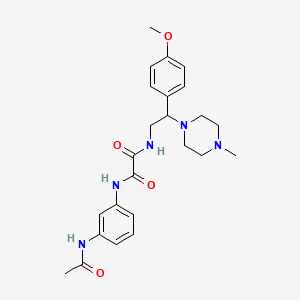

![molecular formula C7H14ClNO2 B2710992 4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride CAS No. 2416231-25-7](/img/structure/B2710992.png)

4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

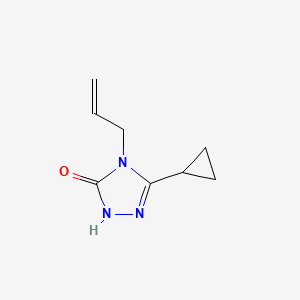

The compound “4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride” is a complex organic molecule. It contains a bicyclic structure, which is a common feature in many bioactive compounds . The presence of an aminomethyl group (-NH2CH2-) and a hydroxyl group (-OH) suggests that it might have interesting chemical properties and potential applications in medicinal chemistry .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar bicyclic structures have been synthesized through various methods, such as organocatalytic formal [4 + 2] cycloaddition reactions . These reactions allow for the creation of a wide range of bicyclic structures in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Catalysis

Research into asymmetric synthesis using bicyclic amino acid derivatives, such as those synthesized through Aza-Diels-Alder reactions in aqueous solution, reveals the potential for creating stereoselective compounds. These studies highlight the synthesis of derivatives with high diastereoselectivity, showcasing the utility of bicyclic structures in the synthesis of complex molecules with specific chiral configurations (Waldmann & Braun, 1991).

Synthetic Platforms for Functional Diversity

The versatility of 2-oxa-5-azabicyclo[2.2.1]heptanes as platforms for functional diversity is another area of interest. Research demonstrates the synthesis of backbone-constrained γ-amino acid analogues, illustrating the potential of these bicyclic compounds in drug design, particularly for FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).

Antimicrobial Applications

N-substituted aminomethoxybicyclo[2.2.1]heptanols show high bactericidal and fungicidal activity in lubricating oils, suggesting their potential use as antimicrobial agents in industrial applications. This highlights the role of bicyclic compounds in addressing microbial contamination in various environments (Alimardanov et al., 2018).

Antidepressant Potential

The synthesis and evaluation of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants indicate the potential therapeutic applications of bicyclic compounds. Certain derivatives were found to be more active than traditional antidepressants, demonstrating the promising role of bicyclic structures in the development of new psychiatric medications (Bonnaud et al., 1987).

Safety and Hazards

Direcciones Futuras

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry . The development of efficient and selective synthetic methods for this and similar compounds could be a valuable area of research .

Propiedades

IUPAC Name |

4-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-3-7(9)4-10-6-1-5(7)2-6;/h5-6,9H,1-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFRQKDZOWOEAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1OCC2(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-4-ol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2710911.png)

![tert-Butyl [1-(cyclobutanecarbonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2710912.png)

![N-(3,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2710918.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide](/img/structure/B2710923.png)

![Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2710927.png)

![3-[[1-[(3-Bromophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2710928.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2710929.png)

![N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2710930.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide](/img/structure/B2710931.png)